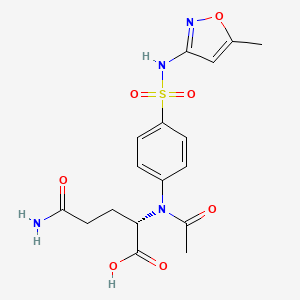

N-Acetyl-glutamylsulfamethoxazole

Description

The compound N-Acetyl-glutamylsulfamethoxazole (often referred to as N4-Acetylsulfamethoxazole in pharmacopeial literature) is a derivative of sulfamethoxazole, a sulfonamide antibiotic. Its systematic IUPAC name is N-(4-(((5-Methyl-3-isoxazolyl)amino)sulfonyl)phenyl)acetamide, with the molecular formula C₁₂H₁₃N₃O₄S and a molecular weight of 295.31 g/mol . It is structurally characterized by the acetylation of the N4-amino group of sulfamethoxazole, which alters its pharmacokinetic properties, including solubility and metabolic stability. This compound is primarily recognized as Sulfamethoxazole Related Compound A in pharmaceutical quality control, serving as a reference standard for impurity profiling .

Properties

CAS No. |

72756-69-5 |

|---|---|

Molecular Formula |

C17H20N4O7S |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

(2S)-2-[N-acetyl-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C17H20N4O7S/c1-10-9-16(19-28-10)20-29(26,27)13-5-3-12(4-6-13)21(11(2)22)14(17(24)25)7-8-15(18)23/h3-6,9,14H,7-8H2,1-2H3,(H2,18,23)(H,19,20)(H,24,25)/t14-/m0/s1 |

InChI Key |

DMSYWUMJYPNFOY-AWEZNQCLSA-N |

SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(C(CCC(=O)N)C(=O)O)C(=O)C |

Isomeric SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N([C@@H](CCC(=O)N)C(=O)O)C(=O)C |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N(C(CCC(=O)N)C(=O)O)C(=O)C |

Other CAS No. |

72756-69-5 |

Synonyms |

N-acetyl-glutamylsulfamethoxazole N-AGSM |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular distinctions between N4-Acetylsulfamethoxazole and related sulfonamide compounds:

Pharmacokinetic and Pharmacodynamic Comparisons

- Metabolic Stability: N4-Acetylsulfamethoxazole is a known metabolite of sulfamethoxazole, formed via hepatic acetylation. Unlike the parent drug, it lacks antibacterial activity due to the blocked N4-amino group, which is critical for binding to dihydropteroate synthase . In contrast, Sulfamethoxazole N4-Glucoside is a water-soluble metabolite excreted renally, reducing systemic toxicity .

- The glucoside derivative, however, exhibits higher aqueous solubility .

- Regulatory Significance: N4-Acetylsulfamethoxazole is classified as a "Related Compound A" in USP monographs, with acceptance criteria ≤0.3% in drug formulations, ensuring product safety .

Analytical Differentiation

- Spectroscopic Identification : Sulfamethoxazole and its derivatives are distinguishable via infrared (IR) spectroscopy. For example, the acetyl group in N4-Acetylsulfamethoxazole produces a distinct carbonyl (C=O) stretch at ~1680 cm⁻¹, absent in the parent compound .

- Chromatographic Behavior : Reverse-phase HPLC methods separate these compounds based on polarity. N4-Acetylsulfamethoxazole elutes later than sulfamethoxazole due to increased hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.